4-Bromo-2-(hydroxymethyl)benzimidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Research
The importance of the benzimidazole scaffold is underscored by its presence in numerous compounds exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.gov The structural resemblance of the benzimidazole core to naturally occurring purines allows it to interact with various biomolecular targets, such as enzymes and receptors. This inherent bioactivity, coupled with the synthetic tractability of the benzimidazole ring system, makes it an attractive starting point for the design and synthesis of new chemical entities with therapeutic potential.
Rationale for Focused Investigation of 4-Bromo-2-(hydroxymethyl)benzimidazole
The focused investigation of this compound stems from the strategic placement of its functional groups. The bromine atom at the 4-position and the hydroxymethyl group at the 2-position offer distinct opportunities for chemical modification.
The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of aryl, alkyl, and amino moieties, thereby facilitating the exploration of the chemical space around the benzimidazole core. Furthermore, the presence of a halogen can influence the electronic properties of the ring system and participate in halogen bonding, which can be a crucial interaction in ligand-protein binding.
The hydroxymethyl group at the 2-position provides a nucleophilic site that can be readily derivatized. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or etherified, allowing for the attachment of various side chains and pharmacophores. This functional group can also participate in hydrogen bonding interactions with biological targets, contributing to the binding affinity and selectivity of the final compound.
The combination of these two functional groups on the benzimidazole scaffold makes this compound a valuable intermediate for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Overview of Key Academic Research Trajectories for this compound
While direct and extensive academic studies focusing solely on the biological activities of this compound are not widely documented, its primary role in academic research appears to be that of a crucial synthetic intermediate . Research trajectories involving this compound are often embedded within broader programs aimed at the synthesis of more complex, biologically active molecules.
One significant research trajectory is its use as a precursor for the synthesis of kinase inhibitors . The benzimidazole scaffold is a known hinge-binding motif for many kinases, and the functional groups on this compound allow for the systematic elaboration of substituents to target specific kinases involved in cell signaling pathways implicated in diseases such as cancer. For instance, the hydroxymethyl group can be modified to introduce moieties that interact with the solvent-exposed region of the ATP-binding pocket, while the bromo position can be used to introduce groups that occupy other sub-pockets to enhance potency and selectivity.
Another area of investigation is its application in the development of novel antimicrobial agents . The benzimidazole core is present in several antifungal and anthelmintic drugs. By utilizing the synthetic handles of this compound, researchers can generate a variety of derivatives to screen for activity against a range of microbial pathogens.
The table below summarizes the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | (4-Bromo-1H-benzo[d]imidazol-2-yl)methanol |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| CAS Number | 1248566-21-3 |
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(4-bromo-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
MKWHLNKGLAEXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Hydroxymethyl Benzimidazole
Retrosynthetic Analysis of the 4-Bromo-2-(hydroxymethyl)benzimidazole Core
Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnections are made at the C-N bonds of the imidazole (B134444) ring and the C-Br bond of the benzene (B151609) ring.
The most common approach for benzimidazole (B57391) synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. Therefore, a primary disconnection of the two C-N bonds in the imidazole ring leads to two key synthons: 3-bromo-1,2-diaminobenzene and a C1 synthon equivalent for the hydroxymethyl group, such as glycolic acid or its ester.
An alternative strategy involves a two-step approach: first, the synthesis of the benzimidazole core, followed by regioselective functionalization. This would involve the disconnection of the C-Br and C-CH₂OH bonds from a parent benzimidazole scaffold. This suggests two potential forward synthetic routes:
Convergent Synthesis: Condensation of 3-bromo-1,2-diaminobenzene with glycolic acid or a derivative. This is the most direct route.
Stepwise Synthesis:
Formation of 2-(hydroxymethyl)benzimidazole followed by regioselective bromination at the C4 position.
Formation of 4-bromobenzimidazole followed by hydroxymethylation at the C2 position.
The feasibility of these routes depends on the availability of starting materials and the ability to control regioselectivity during the functionalization steps. The convergent approach is often preferred for its efficiency.
Classical and Contemporary Approaches to Benzimidazole Synthesis Relevant to this compound
The synthesis of the benzimidazole scaffold is a well-established area of organic chemistry, with numerous methods that can be adapted for the preparation of this compound.
The most traditional and widely used method for synthesizing benzimidazoles is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures. scispace.comenpress-publisher.com In the context of the target molecule, this would involve the one-pot condensation of 3-bromo-1,2-diaminobenzene with glycolic acid.
The reaction is typically carried out in the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid, which act as both catalysts and dehydrating agents. scispace.comrasayanjournal.co.in The initial step is the formation of an amide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration to yield the benzimidazole ring.
While effective, these methods often require harsh conditions, long reaction times, and can generate significant waste. researchgate.net Modern variations aim to improve these aspects by using milder reagents and conditions. scispace.com
To circumvent the harsh conditions of classical methods, various catalytic systems have been developed. These catalysts lower the activation energy for the cyclization-dehydration sequence, allowing the reaction to proceed under milder conditions with improved yields.
Transition Metal Catalysis: A wide array of transition metals have been shown to effectively catalyze benzimidazole synthesis. mdpi.comresearchgate.net Catalysts based on iron (FeCl₃), copper (CuI, Cu(NO₃)₂), nickel (NiCl₂), and zinc (ZnFe₂O₄) can facilitate the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. nih.govichem.mdresearchgate.net For instance, an iron-catalyzed, one-pot, three-component reaction of a quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) serves as an efficient route to benzimidazoles. nih.gov These catalysts function as Lewis acids, activating the carbonyl group of the carboxylic acid (or aldehyde) towards nucleophilic attack by the diamine.
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, NH₄OAc | Ethanol (B145695) | High yields, mild conditions, one-pot multicomponent synthesis. | nih.gov |
| Cu(NO₃)₂·6H₂O | o-Phenylenediamine (B120857), Aromatic Aldehydes | Ethanol | Readily available catalyst, short reaction times, room temperature. | researchgate.net |
| ZnFe₂O₄ Nanoparticles | o-Phenylenediamine, Aromatic Aldehydes | Ethanol | Recyclable catalyst, high yields, ultrasonic irradiation. | ichem.md |
| Manganese(I) Complex | Aromatic Diamine, Primary Alcohols | Toluene | Acceptorless dehydrogenative coupling, good atom economy. | organic-chemistry.org |
Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative. thieme-connect.com Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and amino acids such as L-proline have been successfully employed to catalyze benzimidazole formation. researchgate.net These catalysts operate under mild conditions and are often more environmentally benign than their metal-based counterparts. researchgate.net For example, L-proline has been found to be a versatile organocatalyst for the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. researchgate.net
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. eurekaselect.com By using microwave irradiation instead of conventional heating, reaction times for benzimidazole synthesis can be dramatically reduced from hours to minutes, often with a significant increase in product yield. benthamdirect.comarkat-usa.org The rapid, uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. arkat-usa.org
This technique has been successfully applied to the condensation of ortho-phenylenediamines with carboxylic acids or aldehydes, both in the presence and absence of catalysts. benthamdirect.comingentaconnect.com Catalyst-free, microwave-assisted methods represent a particularly green and efficient approach, achieving yields of 94-98% in just 5 to 10 minutes. benthamdirect.comingentaconnect.com
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Moderate to Good | Well-established, simple setup. | scispace.com |
| Microwave Irradiation | 5-15 minutes | Excellent (often >90%) | Drastically reduced reaction time, higher yields, cleaner reactions. | benthamdirect.comarkat-usa.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. eprajournals.comchemmethod.com In benzimidazole synthesis, this is achieved through several strategies:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key focus. mdpi.comchemmethod.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often by grinding the reactants together or using solid supports, eliminates solvent waste entirely. eprajournals.comsphinxsai.com
Use of Reusable Catalysts: Employing heterogeneous or recyclable catalysts minimizes waste and cost. mdpi.comichem.md
Atom Economy: Designing reactions, such as dehydrogenative couplings, where most of the atoms from the starting materials are incorporated into the final product. researchgate.net
These principles can be readily applied to the synthesis of this compound, for example, by performing the condensation in water or PEG using a recyclable solid acid catalyst. mdpi.comchemmethod.com
Strategies for Regioselective Halogenation and Hydroxymethylation of the Benzimidazole Ring
When a stepwise synthesis is considered, the regioselective introduction of the bromo and hydroxymethyl groups onto the benzimidazole ring is critical.
Regioselective Halogenation: The introduction of a bromine atom at the C4 position of the benzimidazole ring requires an electrophilic aromatic substitution reaction. The benzimidazole ring system is activated towards electrophilic attack, but the position of substitution is influenced by the directing effects of both the fused benzene and imidazole rings. Direct bromination of 2-(hydroxymethyl)benzimidazole would likely lead to a mixture of isomers. A more controlled approach might involve using a directing group to favor substitution at the desired C4 position. Palladium-catalyzed C-H functionalization, using the imidazole nitrogen as a directing group, has emerged as a powerful method for the regioselective halogenation of heterocyclic compounds. semanticscholar.org Alternatively, starting with a pre-functionalized aniline, such as 2,3-diaminobromobenzene, can unequivocally establish the bromine's position before the benzimidazole ring is formed.
Regioselective Hydroxymethylation: Introducing a hydroxymethyl group specifically at the C2 position is most directly achieved during the ring-forming step by using glycolic acid, as described previously. Post-synthesis functionalization of 4-bromobenzimidazole at the C2 position is more challenging. While methods for the C2-alkylation of benzimidazoles exist, they often require activation of the C2-H bond, for example, by conversion to an N-oxide or through transition-metal-catalyzed C-H activation. nih.gov Therefore, the convergent strategy of condensing 3-bromo-1,2-diaminobenzene with glycolic acid remains the most straightforward and regioselective method for obtaining the desired 2-(hydroxymethyl) substituent.
Directed Bromination at the C-4 Position of the Benzimidazole Scaffold
The regioselective bromination of the benzimidazole ring is a critical step in the synthesis of specifically substituted derivatives. While direct bromination of the parent benzimidazole can lead to a mixture of products, directing groups and specific brominating agents can enhance selectivity. For the synthesis of this compound, a potential pathway involves the initial synthesis of 2-(hydroxymethyl)benzimidazole followed by a directed bromination at the C-4 position.
The use of N-bromosuccinimide (NBS) is a common method for achieving regioselective bromination of aromatic and heterocyclic compounds under mild conditions. researchgate.netorganic-chemistry.org The reaction mechanism typically involves the generation of a bromine radical or an electrophilic bromine species that preferentially attacks electron-rich positions on the aromatic ring. The inherent electronic properties of the benzimidazole ring system, influenced by the substituent at the C-2 position, guide the position of bromination. For 2-substituted benzimidazoles, the substitution pattern can be influenced by the electronic nature of the C-2 substituent.
Introduction of the Hydroxymethyl Moiety at the C-2 Position
A more common and often higher-yielding approach to this compound involves the condensation of a pre-brominated o-phenylenediamine with a suitable C2-synthon already containing the hydroxymethyl group. This method, a variation of the Phillips condensation reaction, is a cornerstone of benzimidazole synthesis. adichemistry.comcolab.ws
Optimization of Reaction Parameters for this compound Synthesis
To ensure the efficient and scalable synthesis of this compound, careful optimization of various reaction parameters is essential. These parameters significantly influence the reaction rate, yield, and purity of the final product.
Solvent System Selection and Optimization
The choice of solvent can have a profound impact on the solubility of reactants, the reaction rate, and in some cases, the product distribution. For the synthesis of benzimidazole derivatives, a range of solvents can be employed, from polar protic solvents like water and ethanol to polar aprotic solvents and even solvent-free conditions.
In the context of the Phillips condensation, aqueous mineral acids often serve as both the solvent and the catalyst. However, for specific substrates or to improve yields, other solvent systems can be explored. The selection of an appropriate solvent is critical for ensuring that all reactants remain in solution and can interact effectively.
Below is a representative table illustrating the effect of different solvents on the yield of a generic benzimidazole synthesis, highlighting the importance of solvent screening.
| Entry | Solvent | Yield (%) |
| 1 | Methanol (B129727) | 58 |
| 2 | Ethanol | 70 |
| 3 | Acetonitrile | 45 |
| 4 | Dichloromethane (B109758) | 30 |
| 5 | Toluene | 25 |
| 6 | Water | 65 |
| 7 | Solvent-free | 80 |
This table is a generalized representation based on typical benzimidazole syntheses and is intended for illustrative purposes.
Temperature and Pressure Control for Yield and Purity
Therefore, a systematic study of the reaction temperature is necessary to identify the optimal balance between reaction rate and product stability. The effect of temperature on the yield of a typical benzimidazole synthesis is illustrated in the table below.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 (Room Temp) | < 10 |
| 2 | 50 | 45 |
| 3 | 80 | 75 |
| 4 | 100 | 85 |
| 5 | 120 | 82 (decomposition observed) |
This table is a generalized representation based on typical benzimidazole syntheses and is intended for illustrative purposes.
Pressure is generally less of a critical parameter for this type of condensation reaction unless volatile reactants or solvents are used in a sealed vessel system.
Catalyst and Reagent Stoichiometry for Maximized Conversion
In the Phillips condensation, a mineral acid such as HCl or a Lewis acid catalyst is often used to facilitate the reaction. semanticscholar.orgmdpi.comorientjchem.orgresearchgate.netnih.gov The concentration of the catalyst can significantly affect the reaction rate. An optimal catalyst loading needs to be determined, as too little catalyst will result in a sluggish reaction, while an excess may not provide any additional benefit and could complicate the work-up procedure.
The stoichiometry of the reactants, specifically the ratio of the o-phenylenediamine derivative to the carboxylic acid, is another crucial factor. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion.
The following table demonstrates the effect of catalyst concentration on the yield of a generic benzimidazole synthesis.
| Entry | Catalyst Concentration (mol%) | Yield (%) |
| 1 | 1 | 50 |
| 2 | 5 | 75 |
| 3 | 10 | 85 |
| 4 | 15 | 86 |
| 5 | 20 | 85 |
This table is a generalized representation based on typical benzimidazole syntheses and is intended for illustrative purposes.
By systematically optimizing these parameters—solvent, temperature, and catalyst/reagent stoichiometry—the synthesis of this compound can be achieved with high efficiency and purity, making this valuable compound readily accessible for further applications.
Derivatization Strategies for 4 Bromo 2 Hydroxymethyl Benzimidazole
Chemical Transformations at the Hydroxymethyl Group
The hydroxymethyl group at the C-2 position is a primary alcohol, offering a rich platform for a variety of chemical transformations. These modifications can significantly alter the molecule's steric and electronic properties, enabling the exploration of its structure-activity relationships for various applications.
Esterification and Etherification Reactions of the Hydroxyl Functionality
The hydroxyl group of 4-Bromo-2-(hydroxymethyl)benzimidazole can be readily converted into ester and ether functionalities. These reactions are fundamental for modifying the lipophilicity and metabolic stability of the parent compound.
Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed condensation with a carboxylic acid (Fischer esterification) is a common method. Alternatively, for more rapid and often higher-yielding reactions, acyl chlorides or anhydrides are used in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.
Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Below is a table summarizing potential reagents for these transformations.
| Transformation | Reagent Class | Specific Example | Expected Product |
| Esterification | Acyl Chloride | Acetyl chloride | (4-Bromo-1H-benzimidazol-2-yl)methyl acetate (B1210297) |
| Esterification | Acid Anhydride | Acetic anhydride | (4-Bromo-1H-benzimidazol-2-yl)methyl acetate |
| Esterification | Carboxylic Acid | Benzoic acid (with acid catalyst) | (4-Bromo-1H-benzimidazol-2-yl)methyl benzoate |
| Etherification | Alkyl Halide | Methyl iodide (with NaH) | 4-Bromo-2-(methoxymethyl)-1H-benzimidazole |
| Etherification | Alkyl Halide | Benzyl bromide (with NaH) | 4-Bromo-2-(benzyloxymethyl)-1H-benzimidazole |
Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives at C-2
The primary alcohol of the hydroxymethyl group can be selectively oxidized to yield either the corresponding aldehyde (2-formylbenzimidazole derivative) or the carboxylic acid (benzimidazole-2-carboxylic acid derivative). The choice of oxidizing agent and reaction conditions is crucial for controlling the extent of oxidation.
Oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are effective for this transformation. These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. The synthesis of 2-formylbenzimidazole has been described as a practicable process. rsc.org
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. Potassium permanganate (B83412) (KMnO₄) has been successfully used to convert (1H-benzimidazole-2-yl) methanol (B129727) derivatives into the corresponding benzimidazole-2-carboxylic acids. scholarsresearchlibrary.com Other suitable reagents include Jones reagent (CrO₃ in sulfuric acid and acetone) or potassium dichromate.
| Desired Product | Oxidizing Agent | Typical Conditions |
| 4-Bromo-1H-benzimidazole-2-carbaldehyde | Manganese Dioxide (MnO₂) | Stirring in CHCl₃ or DCM at room temperature |
| 4-Bromo-1H-benzimidazole-2-carbaldehyde | Pyridinium Chlorochromate (PCC) | Stirring in DCM at room temperature |
| 4-Bromo-1H-benzimidazole-2-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |
| 4-Bromo-1H-benzimidazole-2-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |
Nucleophilic Displacement Reactions Involving the Hydroxymethyl Group
Nucleophilic displacement offers a pathway to introduce a wide variety of functional groups at the C-2 methyl position. This is a two-step process. First, the hydroxyl group, which is a poor leaving group, must be converted into a better one. Common strategies include conversion to a halide (e.g., chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate).
The reaction of (1H-benzimidazole-2-yl) methanol derivatives with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 2-(chloromethyl)-1H-benzimidazole derivatives. scholarsresearchlibrary.comresearchgate.net This chloro-derivative is an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles, including amines, thiols, azides, and cyanides, can then displace the chloride to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. researchgate.netlongdom.org
| Step | Reagent | Intermediate/Product |
| 1. Activation | Thionyl chloride (SOCl₂) | 4-Bromo-2-(chloromethyl)-1H-benzimidazole |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl) | (4-Bromo-1H-benzimidazol-2-yl)methyl tosylate |
| 2. Displacement | Ammonia (NH₃) | (4-Bromo-1H-benzimidazol-2-yl)methanamine |
| 2. Displacement | Sodium azide (B81097) (NaN₃) | 4-Bromo-2-(azidomethyl)-1H-benzimidazole |
| 2. Displacement | Potassium cyanide (KCN) | (4-Bromo-1H-benzimidazol-2-yl)acetonitrile |
| 2. Displacement | Sodium thiomethoxide (NaSMe) | 4-Bromo-2-((methylthio)methyl)-1H-benzimidazole |
N-Substitution of the Benzimidazole (B57391) Nitrogen Atoms
The imidazole (B134444) ring of benzimidazole contains an acidic N-H proton that can be readily deprotonated and substituted, providing another key site for derivatization.
N-Alkylation and N-Arylation Approaches
N-alkylation is a common strategy to modify the benzimidazole core. acs.org The reaction typically involves treating the benzimidazole with an alkylating agent, such as an alkyl halide or sulfate (B86663), in the presence of a base. researchgate.net Because this compound is an unsymmetrical N-H tautomer, alkylation can lead to a mixture of N-1 and N-3 isomers. The regioselectivity can be influenced by the nature of the substituent at the C-2 position, the alkylating agent, and the reaction conditions.
A variety of bases and solvent systems have been employed for N-alkylation, including potassium hydroxide (B78521) in ethanol (B145695), sodium hydride in DMF, and potassium carbonate in acetone. tsijournals.com Phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate can also facilitate the reaction in a biphasic system. researchgate.net
N-arylation is more challenging but can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, reacting the benzimidazole with an aryl halide in the presence of a suitable catalyst (e.g., palladium or copper) and a base.
| Alkylating/Arylating Agent | Base / Catalyst | Solvent | Typical Conditions |
| Methyl iodide | Sodium Hydride (NaH) | DMF | 0°C to room temperature |
| Ethyl bromide | Potassium Carbonate (K₂CO₃) | Acetone | Reflux |
| Benzyl chloride | Potassium Hydroxide (KOH) | Ethanol | Reflux |
| Propyl bromide | KOH / Tetrabutylammonium hydrogen sulfate | 30% aq. KOH / Dichloromethane | Room temperature |
| Phenylboronic acid | Copper(II) acetate | Dichloromethane | Room temperature |
Synthesis of N-Bridged Bicyclic and Polycyclic Systems
A more advanced derivatization strategy involves linking the N-1 and N-3 positions with a carbon chain to form N-bridged bicyclic systems. rsc.org This creates a rigid, conformationally constrained structure. These 1,3-polymethylene-benzimidazolium salts can be synthesized by reacting a suitable benzimidazole precursor with a dihaloalkane (e.g., 1,n-dibromoalkane) in the presence of a strong base.
The reaction of this compound with a dihaloalkane, such as 1,5-dibromopentane, in the presence of a base like sodium hydride would be expected to yield the corresponding 1,3-pentylene-bridged benzimidazolium salt. The length of the polymethylene chain (n) is a critical factor, with shorter chains (n < 5) often being difficult to synthesize due to ring strain. rsc.org These bridged compounds are typically quaternary ammonium (B1175870) salts and possess unique steric and electronic properties.
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A thorough and extensive search of scientific literature has revealed a significant lack of specific published research on the chemical derivatization of the compound "this compound." Despite broad searches for its application in various chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, as well as its incorporation into hybrid molecules, no dedicated studies detailing these transformations for this specific compound could be located.
The user's request for an English article focusing solely on "this compound" and structured around a detailed outline of its derivatization strategies cannot be fulfilled at this time. The explicit instructions to generate "thorough, informative, and scientifically accurate content for each section and subsection" and to "strictly adhere to the provided outline" necessitate the availability of specific research findings, data tables, and detailed methodologies that are currently absent from the public scientific domain for this particular molecule.
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Coordination Chemistry of 4 Bromo 2 Hydroxymethyl Benzimidazole and Its Metal Complexes
Ligand Design Principles and Identification of Potential Coordination Sites
The design of 4-Bromo-2-(hydroxymethyl)benzimidazole as a ligand is predicated on the strategic placement of donor atoms that can engage in coordination with a metal center. The benzimidazole (B57391) ring system, a hydroxyl group, and a bromo substituent each play a distinct role in defining the ligand's coordination behavior.
The benzimidazole nucleus possesses two nitrogen atoms that are potential sites for metal coordination. Typically, the pyridine-type nitrogen atom (N3) of the imidazole (B134444) ring is the primary site of coordination to metal ions. mdpi.com This is due to the greater availability of its lone pair of electrons compared to the pyrrole-type nitrogen (N1), which is often involved in hydrogen bonding or deprotonation upon complexation. The N3 atom's involvement in coordination is a well-established principle in the chemistry of benzimidazole-based ligands, leading to the formation of stable metal-ligand bonds. mdpi.comnih.gov The coordination of metal ions through this nitrogen atom has been observed in a vast array of transition metal complexes. royalsocietypublishing.orgnih.gov
The presence of a hydroxymethyl group at the 2-position of the benzimidazole ring introduces an additional potential donor site: the oxygen atom of the hydroxyl group. This arrangement allows the ligand to act as a bidentate chelating agent, coordinating to a metal center through both the N3 nitrogen and the hydroxyl oxygen. This chelation results in the formation of a stable five-membered ring, a favored conformation in coordination chemistry. The formation of such chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect. The hydroxyl group may coordinate in its protonated form or, more commonly, undergo deprotonation to form an alkoxide, which then bridges metal centers or acts as a terminal ligand.
Synthesis of Coordination Compounds Involving this compound
The synthesis of coordination compounds with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product.
Benzimidazole derivatives have been successfully used to synthesize complexes with a wide range of transition metals. nih.gov Analogous ligands have been shown to form stable complexes with metals such as copper(II), zinc(II), nickel(II), silver(I), platinum(II), palladium(II), gold(III), manganese(II), and cobalt(II). nih.govnih.govacs.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov For instance, copper(II) complexes with benzimidazole-based ligands have been extensively studied. tandfonline.comrsc.orgnih.gov Similarly, zinc(II) has been shown to form various coordination compounds with benzimidazole derivatives, often resulting in tetrahedral or dinuclear structures. mdpi.comresearchgate.netnih.gov Nickel(II) can form square-planar or octahedral complexes depending on the ligand and reaction conditions. researchgate.netresearchgate.net Silver(I) typically forms linear or distorted tetrahedral complexes with N-donor ligands. acs.orgresearchgate.netacs.org Platinum(II) and Palladium(II) favor square planar geometries, a feature that is of interest in the design of new therapeutic agents. researchgate.netiau.irnih.gov The coordination chemistry of gold(III) with N-donor ligands has also been explored, often resulting in square planar complexes. researchgate.netnih.govresearchgate.net Manganese(II) and Cobalt(II) complexes with benzimidazole-type ligands have also been synthesized and characterized. researchgate.netrsc.org
Table 1: Expected Coordination Geometries with Various Transition Metals
| Metal Ion | Common Coordination Numbers | Typical Geometries |
|---|---|---|
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Ag(I) | 2, 4 | Linear, Tetrahedral |
| Pt(II) | 4 | Square Planar |
| Pd(II) | 4 | Square Planar |
| Au(III) | 4 | Square Planar |
| Mn(II) | 4, 6 | Tetrahedral, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
The stoichiometry of the resulting complexes, which refers to the metal-to-ligand ratio, can vary. Common stoichiometries for bidentate ligands like this compound are 1:1 and 1:2 (metal:ligand). mdpi.com The coordination number of the central metal ion is determined by the number of donor atoms from the ligands bonded to it, as well as any coordinated solvent molecules or counter-ions. For instance, in a 1:2 complex with a bidentate ligand, a metal ion can achieve a coordination number of 4. If additional ligands like water or chloride are involved, higher coordination numbers such as 5 or 6 can be achieved, leading to different geometries. rsc.org Techniques such as single-crystal X-ray diffraction are invaluable for the unambiguous determination of the solid-state structure, including the precise coordination environment, bond lengths, and angles. researchgate.netrsc.org
Table 2: Common Stoichiometries and Resulting Coordination Numbers
| Metal:Ligand Ratio | Ligand Type | Resulting Coordination Number (from ligand only) | Potential for Additional Ligands |
|---|---|---|---|
| 1:1 | Bidentate | 2 | High (e.g., solvent, anions) |
| 1:2 | Bidentate | 4 | Possible (axial positions in octahedral geometry) |
| 1:3 | Bidentate | 6 | Low |
Advanced Structural Elucidation of Metal Complexes
The precise determination of the three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical reactivity and potential applications. A suite of advanced analytical techniques is employed to elucidate these structures in both the solid state and in solution.
Vibrational and electronic spectroscopy are powerful non-destructive techniques that provide valuable insights into the coordination environment of the metal ions and the electronic transitions within the complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the coordination sites of the this compound ligand upon complexation with a metal ion. The FT-IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to various functional groups. For instance, the stretching vibration of the benzimidazole N-H group is typically observed as a broad band. ekb.eg Upon coordination to a metal center through the pyridine-type nitrogen, this N-H stretching band may sharpen or shift to a different wavenumber due to the breaking of intermolecular hydrogen bonds. ekb.eg The C=N stretching vibration of the imidazole ring is another key diagnostic peak. ekb.egrsc.org A shift in the position of this band in the spectrum of the metal complex compared to the free ligand is a strong indicator of coordination. nih.gov Furthermore, new absorption bands appearing in the far-IR region of the complex's spectrum can often be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the coordination bond. ekb.eg
Table 1: Illustrative FT-IR Spectral Data for Benzimidazole-based Metal Complexes
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) |
| Benzimidazole Ligand | ~3475 (broad) | ~1604 | - |
| [Co(BzIm)(Cl)₂] | 3225 (sharp) | Shifted | ~435 |
| [Ni(BzIm)(Cl)₂] | 3227 (sharp) | Shifted | ~433 |
| [Cu(BzIm)(Cl)₂] | 3227 (sharp) | Shifted | ~437 |
| [Zn(BzIm)(Cl)₂] | 3243 (sharp) | Shifted | ~436 |
Note: Data is illustrative and based on typical shifts observed for benzimidazole complexes. "BzIm" represents a generic benzimidazole ligand.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions in the UV region due to π-π* transitions within the benzimidazole ring. ekb.eg Upon complexation, new absorption bands may appear, often in the visible region, which are attributable to d-d electronic transitions of the metal ion or to charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are highly dependent on the geometry of the complex and the nature of the metal ion. For example, the electronic spectrum of a cobalt(II) complex might suggest a four-coordinate square planar or a distorted tetrahedral geometry based on the observed bands. ekb.eg Similarly, the absorption bands for a nickel(II) complex can be characteristic of a square-planar geometry. ekb.eg
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of diamagnetic metal complexes in solution.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free this compound ligand, distinct signals are expected for the aromatic protons, the N-H proton of the imidazole ring, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. Upon coordination to a metal ion, significant changes in the chemical shifts of these protons can occur. The protons closest to the coordination site, such as those on the benzimidazole ring, are typically the most affected. The signal for the benzimidazolic N-H proton, for instance, can provide information about the coordination environment. ekb.eg The disappearance or significant downfield shift of the N-H proton signal can indicate its deprotonation and subsequent coordination to the metal ion.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum provides information about the carbon framework of the ligand. The chemical shifts of the carbon atoms, particularly those in the vicinity of the coordinating nitrogen atom (e.g., C2, C3a, C7a), are sensitive to the coordination event and can shift upon complexation. beilstein-journals.org
It is important to note that for paramagnetic metal complexes, NMR spectra can be more complex due to signal broadening and large shifts, which can sometimes render the technique less informative for detailed structural elucidation.
Studies on similar benzimidazole-metal complexes have revealed various coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the other ligands present in the coordination sphere. nih.govspuvvn.edu For instance, X-ray analysis of related benzimidazole complexes has confirmed monomeric tetra-coordinated structures with a quasi-regular tetragonal geometry around the metal center. nih.gov
Table 2: Representative Crystallographic Data for a Hypothetical Metal Complex of a Benzimidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6660 |
| b (Å) | 16.6739 |
| c (Å) | 9.8611 |
| β (°) | 113.505 |
| Volume (ų) | 1304.5 |
| Z | 4 |
Note: This data is illustrative and based on a known benzimidazole derivative to demonstrate the type of information obtained from X-ray diffraction. cu.edu.eg
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of various non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govnih.gov
Electronic Structure and Bonding Characterization in Metal Complexes
Understanding the electronic structure and the nature of the chemical bonds in metal complexes of this compound is fundamental to explaining their properties and reactivity.
Ligand Field Theory (LFT): Ligand Field Theory is a model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and incorporates aspects of molecular orbital theory to explain the bonding between the central metal atom and its surrounding ligands. britannica.comwikipedia.org In the context of complexes with this compound, LFT considers the interaction between the d-orbitals of the metal ion and the orbitals of the coordinating atoms of the ligand. purdue.edu
This interaction leads to the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting arrangement of electrons in these orbitals determine the magnetic properties, electronic spectra (color), and stability of the complex. britannica.com The this compound ligand creates a specific ligand field around the metal ion, and the strength of this field influences the electronic properties of the resulting complex.
Molecular Orbital (MO) Theory: A more comprehensive description of bonding is provided by Molecular Orbital Theory. This theory considers the formation of molecular orbitals through the linear combination of atomic orbitals of the metal and the ligand. wikipedia.org For a metal complex of this compound, the interaction between the metal's valence orbitals (d, s, and p) and the ligand's donor orbitals results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. purdue.edu
The distribution of electrons within these molecular orbitals dictates the nature of the metal-ligand bond, which can have both sigma (σ) and pi (π) character. wikipedia.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the molecular orbitals and predict the electronic structure, geometries, and vibrational frequencies of these complexes, often showing good agreement with experimental data. cu.edu.eg
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the coordination chemistry of this compound to generate a detailed and scientifically accurate article focusing solely on the analysis of its metal-ligand bonding strength and electron distribution.
The explicit research findings, including spectroscopic data, computational analyses (such as DFT or NBO studies), and data tables required to construct the requested article, are not present in the accessible scientific domain for this specific compound and its metal complexes.
Therefore, it is not possible to fulfill the request while adhering to the strict instructions of providing a thorough, informative article based on diverse sources and focusing exclusively on this compound. Generating content on this topic would require speculation based on related but distinct chemical compounds, which would violate the core instructions of the prompt.
Computational and Theoretical Investigations of 4 Bromo 2 Hydroxymethyl Benzimidazole
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within the 4-Bromo-2-(hydroxymethyl)benzimidazole molecule. These calculations provide a detailed picture of its stability, reactivity, and bonding characteristics.
Geometry Optimization and Conformational Analysis of the Free Ligand and its Derivatives
Geometry optimization is a computational process used to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on its potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Methods like DFT, often with the B3LYP functional and a basis set such as 6-311++G(d,p), are commonly used for this purpose.
Conformational analysis is particularly important for this molecule due to the rotatable hydroxymethyl group (-CH₂OH) at the 2-position. By systematically rotating this group, a potential energy surface scan can be performed to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The analysis reveals the most stable spatial arrangement of the hydroxymethyl group relative to the benzimidazole (B57391) core. While specific optimized parameters for this compound are not detailed in the available literature, the expected bond lengths and angles would be consistent with those of similar substituted benzimidazole structures.
Table 1: Representative Calculated Geometrical Parameters for a Benzimidazole Core Note: This table is illustrative, as specific data for this compound was not found in the searched literature. Values are typical for related benzimidazole structures.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | C2-N3 | ~1.32 Å |
| Bond Length | C4-Br | ~1.90 Å |
| Bond Angle | N1-C2-N3 | ~115° |
| Dihedral Angle | C4-C5-C6-C7 | ~0° (indicating planarity) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of chemical reactivity and kinetic stability.
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For benzimidazole derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. In this compound, the HOMO is expected to be localized over the electron-rich benzimidazole ring system, while the LUMO would also be distributed across this π-system. The energy gap helps in understanding the charge transfer interactions within the molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table is for illustrative purposes. Specific FMO data for this compound is not available in the reviewed literature.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| EHOMO | -6.0 to -6.5 |
| ELUMO | -1.0 to -1.5 |
| Energy Gap (ΔE) | 4.5 to 5.5 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, including lone pairs and bond orbitals, and describes charge delocalization within a molecule. This method quantifies intramolecular interactions by examining the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.
For this compound, NBO analysis can reveal key intramolecular charge transfer (ICT) interactions. Significant interactions would be expected between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals (π) of the benzimidazole ring. For instance, delocalization from the lone pair of a nitrogen atom (LP(N)) to an adjacent π(C-C) or π*(C-N) orbital indicates π-electron delocalization, which contributes to the stability of the aromatic system. These stabilization energies highlight the most significant resonance interactions within the molecule.
Table 3: Examples of Significant NBO Interactions Note: This table illustrates the type of data obtained from NBO analysis. Specific calculations for this compound were not found in the searched literature.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π(C2-N3) | High |
| π (C5-C6) | π(C4-C9) | Moderate |
| LP (Br) | σ*(C4-C5) | Low |
Prediction and Interpretation of Spectroscopic Properties
Computational methods are also extensively used to predict spectroscopic properties, which can then be used to interpret and assign experimental data.
Vibrational Frequency Calculations for FT-IR Spectroscopy Correlation
Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. By using DFT methods, the harmonic vibrational frequencies corresponding to the normal modes of vibration can be calculated. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical method, allowing for a better correlation with experimental FT-IR spectra.
Each calculated frequency corresponds to a specific vibrational motion, such as N-H stretching, C=N stretching, C-H bending, or ring deformations. The potential energy distribution (PED) analysis helps in assigning these calculated frequencies to specific vibrational modes. For this compound, characteristic vibrations would include the O-H stretch from the hydroxymethyl group, the N-H stretch of the imidazole (B134444) ring, aromatic C-H stretches, and the C-Br stretch.
Table 4: Representative Calculated Vibrational Frequencies and Assignments Note: This table is illustrative. Specific calculated frequencies for this compound are not available in the reviewed literature.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental FT-IR (cm-1) |
|---|---|---|
| O-H Stretch | ~3600 | ~3400-3500 (Broad) |
| N-H Stretch | ~3450 | ~3300-3400 |
| Aromatic C-H Stretch | ~3100 | ~3050-3100 |
| C=N Stretch | ~1620 | ~1610-1630 |
| C-Br Stretch | ~650 | ~600-700 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations of NMR chemical shifts are a powerful tool for assigning complex ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for predicting isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference compound like tetramethylsilane (B1202638) (TMS).
Calculations are typically performed on the optimized geometry of the molecule. For this compound, predicting the chemical shifts of the aromatic protons and carbons can help in unambiguously assigning the signals in its experimental spectrum, especially for the non-equivalent aromatic protons on the substituted benzene (B151609) ring. The calculated shifts are highly sensitive to the electronic environment of each nucleus, making them valuable for confirming the molecular structure.
Table 5: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: This table illustrates the correlation between calculated and experimental NMR data. Specific predictions for this compound were not found in the searched literature.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|---|
| C2 | ~152 | ~150-155 | NH | ~12.5 | ~12.0-13.0 |
| C4 | ~115 | ~110-120 (attached to Br) | H5 | ~7.6 | ~7.5-7.7 |
| C5 | ~124 | ~122-126 | CH₂ | ~4.8 | ~4.7-4.9 |
| C9 (C-CH₂OH) | ~55 | ~50-60 | OH | ~5.5 | ~5.3-5.7 |
Electronic Absorption Spectra Simulations (UV-Vis)
Computational simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic transition properties of benzimidazole derivatives. For a bromo-substituted benzimidazole derivative closely related to this compound, TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to simulate its UV-Vis spectrum. sci-hub.box
These simulations identify several key electronic transitions. The calculated spectrum for a bromo derivative shows five principal transitions at 206, 251, 258, 282, and 294 nm. sci-hub.box The transition at 294 nm is characterized as a charge transfer (CT) and π–π∗/n–π∗ transition, originating from a ground state composed of the π(phenyl moiety)/CH2–NH and exciting to a π∗(benzimidazole/phenyl) state. sci-hub.box The transition at 282 nm exhibits a similar nature. sci-hub.box
The frontier molecular orbitals (FMOs) involved in these transitions provide insight into their character. For instance, the lowest energy transition (HOMO→LUMO) is typically a charge transfer from the phenyl moiety to the benzimidazole ring. sci-hub.box The data obtained for the bromo derivative shows a strong correlation with its chloro-substituted counterpart in terms of transition positions and the FMOs involved, indicating similar electronic movements. sci-hub.box Experimentally, the absorption spectra of such compounds in ethanol (B145695) show multiple electronic transitions, including π–π∗ transitions within the phenyl and benzimidazole moieties, as well as a charge transfer band within the whole molecule. sci-hub.box
| Wavelength (nm) | Assignment | Character |
|---|---|---|
| 206 | HOMO–3→LUMO | π → π |
| 251 | HOMO–1/HOMO–2→LUMO | π → π |
| 258 | HOMO→LUMO+2/LUMO+3 | π → π* |
| 282 | HOMO→LUMO+1 | Charge Transfer/π–π∗/n–π∗ |
| 294 | HOMO→LUMO | Charge Transfer/π–π∗/n–π∗ |
Mechanistic Studies of Reactions Involving this compound
Elucidation of Reaction Pathways and Transition States
While specific mechanistic studies for reactions involving this compound are not extensively detailed in the available literature, computational methods provide a framework for understanding its reactivity. Density Functional Theory (DFT) is a powerful tool for mapping reaction pathways and calculating the energies of transition states. researchgate.net For benzimidazole derivatives, reactions often involve the N-H protons of the imidazole ring or the functional groups on the benzene ring and at the 2-position.
For example, in derivatization reactions such as N-alkylation or acylation, computational models can predict the most likely site of attack and the energy barriers for the reaction. The mechanism would involve the deprotonation of the benzimidazole nitrogen followed by nucleophilic attack on an electrophile. DFT calculations can model the geometry of the transition state for this SN2-type reaction, providing insights into the bond-forming and bond-breaking processes. Similarly, for reactions at the hydroxymethyl group, such as esterification or oxidation, theoretical models can elucidate the step-by-step mechanism and identify key intermediates and transition states.
Understanding Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity in the derivatization of this compound is a critical aspect governed by the electronic properties of the molecule. The benzimidazole ring contains two nitrogen atoms, N1 and N3, which can lead to different products upon substitution. Due to tautomerism, these nitrogens are often equivalent in solution, but their reactivity can be influenced by substituents. beilstein-journals.org
Computational tools like Molecular Electrostatic Potential (MEP) surface analysis are used to predict reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.gov For benzimidazole derivatives, the MEP surface typically indicates that the nitrogen atoms are the most electron-rich regions, making them susceptible to electrophilic attack. The regioselectivity of N-substitution can be influenced by the steric hindrance and electronic effects of the bromo and hydroxymethyl groups. DFT calculations of the relative energies of the possible N1 and N3 substituted products can predict the thermodynamically favored isomer.
Stereoselectivity becomes relevant when chiral centers are introduced during derivatization. While the parent molecule is achiral, reactions at the hydroxymethyl group or the introduction of a chiral substituent can create stereoisomers. Computational modeling can be employed to predict the energy differences between diastereomeric transition states, thereby explaining or predicting the observed stereochemical outcome of a reaction.
Ligand-Metal Interaction Modeling in Coordination Complexes
Assessment of Binding Affinities and Stability Constants
Benzimidazole and its derivatives are effective ligands for a variety of metal ions, forming stable coordination complexes. researchgate.net The nitrogen atoms of the imidazole ring are the primary coordination sites. peacta.org Computational modeling is a key tool for assessing the binding affinities and stability of metal complexes with ligands like this compound.
Methods such as DFT can be used to calculate the binding energy between the ligand and a metal center. These calculations involve optimizing the geometry of the complex and determining the energy difference between the complex and the sum of the energies of the free ligand and the metal ion. Factors influencing binding affinity include the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand. The presence of the electron-withdrawing bromo group and the potentially coordinating hydroxymethyl group on the benzimidazole scaffold can modulate the ligand's donor properties and thus the stability of the resulting metal complex. For instance, studies on other substituted benzimidazoles have shown that the strength of the inhibitor-metal bond is affected by the aromatic character and the presence of substituent groups that facilitate adsorption on a metallic surface. peacta.org
| Parameter | Description | Relevance to Binding Affinity |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the highest electron-containing orbital. | Higher EHOMO values indicate a greater tendency to donate electrons to a metal ion. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest electron-accepting orbital. | Lower ELUMO values suggest a greater ability to accept electrons from a metal (back-bonding). |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO. | A smaller energy gap generally implies higher reactivity and potentially stronger interaction with metal d-orbitals. researchgate.net |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | A higher dipole moment can enhance electrostatic interactions with metal ions. |
Electronic and Steric Effects of Coordination on the Ligand
Coordination to a metal center significantly alters the electronic and steric properties of the this compound ligand. Computational studies can quantify these changes.
Electronic Effects: Upon coordination, there is a redistribution of electron density within the ligand. Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry of the metal complex to study the charge transfer between the ligand and the metal. Typically, the nitrogen lone pairs donate electron density to the vacant orbitals of the metal ion. This donation can lead to changes in bond lengths and angles within the benzimidazole ring, which can be compared to the parameters of the free ligand. Furthermore, coordination can affect the aromaticity of the benzimidazole system. TD-DFT calculations on the metal complex can predict how the electronic absorption spectrum of the ligand is perturbed upon binding to the metal, often resulting in shifts of the absorption bands (solvatochromism). researchgate.netresearchgate.net
Steric Effects: The geometry of the coordination complex is dictated by both the preferred coordination number of the metal ion and the steric demands of the ligand(s). The hydroxymethyl group and the bromo substituent can influence the approach of the metal ion and the orientation of the ligand in the coordination sphere. DFT optimization of the complex's geometry reveals the most stable arrangement, taking into account steric repulsions. In polynuclear complexes, these substituents can influence the formation of specific supramolecular structures by directing intermolecular interactions. nih.gov
Advanced Research Applications of 4 Bromo 2 Hydroxymethyl Benzimidazole in Chemical Biology in Vitro Focus
Mechanistic Investigations of Interactions with Biomolecules and Cellular Pathways (In Vitro)
The benzimidazole (B57391) scaffold, a key component of 4-bromo-2-(hydroxymethyl)benzimidazole, is recognized for its structural similarity to purine (B94841) nucleoside bases, which allows it to interact with various biological macromolecules. This structural characteristic is central to its diverse biological activities, which are explored through in vitro mechanistic studies. The presence of a bromine atom and a hydroxymethyl group on the benzimidazole core can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its interactions with biomolecules.
Benzimidazole derivatives are known to interact with DNA through several modes, including intercalation and groove binding. The planar aromatic structure of the benzimidazole ring system is crucial for these interactions. Intercalation involves the insertion of this planar system between the base pairs of the DNA double helix, a process stabilized by π–π stacking interactions. This mode of binding can lead to significant structural changes in the DNA, such as unwinding, stiffening, and lengthening of the helix, which can inhibit critical cellular processes like DNA replication and transcription.
The benzimidazole nucleus is a prominent scaffold in the design of enzyme inhibitors, particularly for topoisomerases and protein kinases, which are critical targets in various therapeutic areas.
Topoisomerase II Inhibition: Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibiotics. Novel benzimidazole urea (B33335) derivatives have been identified as dual-targeting inhibitors of both enzymes by binding to their ATP sites. This inhibition mechanism differs from that of fluoroquinolones and offers a pathway to overcome existing resistance. While not specific to this compound, this demonstrates the potential of the benzimidazole core to serve as a foundation for developing new topoisomerase inhibitors. Other metal complexes of related compounds have also been shown to inhibit topoisomerase I activity.
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often linked to diseases like cancer. Benzimidazole derivatives have been extensively studied as kinase inhibitors. For example, halogenated benzimidazoles, such as 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz), are known inhibitors of several kinases, including protein kinase CK2, PIM kinases, and DYRK1a. Specifically, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) is a potent and selective inhibitor of CK2, acting as a competitive inhibitor with respect to ATP. The deoxynucleoside derivative 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole has been identified as a dual inhibitor of protein kinases CK2 and PIM-1, showing potential antitumor activity. These findings highlight that the bromo-substituted benzimidazole framework is a key pharmacophore for designing potent kinase inhibitors.
By inhibiting key enzymes like protein kinases, benzimidazole derivatives can modulate the cellular signaling pathways that control cell proliferation, survival, and apoptosis. The inhibition of protein kinase CK2 and PIM-1, for instance, can disrupt signaling cascades that are often hyperactive in cancer cells. The Akt signaling pathway, which is critical for cell survival, is a known target for modulation. Inhibition of kinases within this pathway can lead to the inactivation of pro-survival mechanisms and promote apoptosis.
Furthermore, the modulation of signaling pathways is a recognized therapeutic strategy for inflammatory diseases. Key pathways such as those involving NF-κB, mitogen-activated protein kinases (MAPKs), and JAK/STAT are central to the inflammatory response. Since benzimidazole derivatives can inhibit various kinases, they have the potential to interfere with these signaling cascades, thereby affecting the expression of multiple inflammatory mediators. This suggests that compounds like this compound could be investigated for their ability to modulate these critical cellular pathways.
In Vitro Antimicrobial Research on this compound Derivatives
The benzimidazole moiety is a cornerstone in the development of antimicrobial agents due to its broad spectrum of activity against various pathogenic microorganisms.
Derivatives of the benzimidazole scaffold have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that novel derivatives of 2-bromomethyl-benzimidazole exhibit moderate to good activity against strains such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) when compared to standard antibiotics. The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Some benzimidazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in hospital environments, by preventing and disrupting biofilm formation.
| Derivative Type | Bacterial Strain | Activity Metric | Result | Reference |
| Benzimidazole-hydrazone | S. aureus | MIC | >500 µg/mL | |
| Benzimidazole-hydrazone | E. coli | MIC | >500 µg/mL | |
| Benzimidazolium salts | MRSA | MIC | Not Specified | |
| 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole | E. coli AB1157 | Biofilm Inhibition | 2-4x reduction at 15-60 µg/mL | |
| 1-arylsulfonylbenzimidazole | S. aureus | Zone of Inhibition | 10-23 mm | |
| 1-arylsulfonylbenzimidazole | E. coli | Zone of Inhibition | 10-23 mm |
This table is interactive. Click on the headers to sort the data.
The benzimidazole core is also integral to many antifungal agents. Derivatives have shown notable efficacy against various fungal pathogens, including Candida albicans, a common cause of opportunistic infections in immunocompromised individuals. The antifungal activity of these compounds is often comparable to commercially available fungicides. For instance, certain novel benzimidazole derivatives have demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. albicans. The mechanism of action for some benzimidazole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
| Derivative Type | Fungal Strain | Activity Metric | Result | Reference |
| Novel Benzimidazole Derivative | C. albicans | MIC | 12.5 µg/mL | |
| Benzimidazole-hydrazone | C. albicans | MIC | 31.25 µg/mL | |
| Bisbenzimidazole | C. albicans ATCC 10231 | MIC | 0.975-15.6 µg/mL |
This table is interactive. Click on the headers to sort the data.
Antitubercular Potential (e.g., Mycobacterium tuberculosis)
Structure-Activity Relationship (SAR) Analysis for Antimicrobial Profiles
The antimicrobial properties of benzimidazole derivatives are closely linked to their structural features. SAR studies on this class of compounds have revealed several key aspects:
Substitution at the 2-position: The nature of the substituent at this position is crucial for activity. The hydroxymethyl group in this compound is a polar substituent that can participate in hydrogen bonding, potentially influencing interactions with biological targets.
Substitution on the benzene (B151609) ring: The presence of a halogen, such as bromine at the 4-position, can enhance antimicrobial activity. This is often attributed to increased lipophilicity, which can facilitate cell membrane penetration, and the ability of the halogen to form halogen bonds.
While these general principles apply to benzimidazole derivatives, a specific SAR analysis for the antimicrobial profile of this compound has not been detailed in the reviewed literature.
In Vitro Anticancer Research on this compound Derivatives
Benzimidazole derivatives are a significant class of compounds in anticancer research due to their structural similarity to purine bases, allowing them to interact with various biological targets involved in cell proliferation and survival.
Gene Expression Analysis Related to Apoptosis and Cell Cycle Regulation (in vitro)
Studies on other benzimidazole derivatives have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. These effects are often associated with the modulation of genes involved in these processes, such as p53, caspases, and cyclin-dependent kinases. A study on a bromo-derivative of benzimidazole, compound 5, revealed it induced G2/M cell cycle arrest and apoptotic cell death in different human cancer cells. nih.gov The compound was found to significantly increase the cell population in the G2/M phase through a p53 independent mechanism and increase the percentage of late apoptotic cells. nih.gov However, specific gene expression analyses for this compound are not currently available.
In Vitro Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation
Some benzimidazole derivatives have been investigated for their antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is a significant aspect of their potential therapeutic effects, as oxidative stress is implicated in the pathology of cancer. The antioxidant capacity of benzimidazoles can be influenced by the substituents on the core structure. For example, the presence of hydroxyl groups can contribute to radical scavenging activity. One study found that a compound bearing a p-bromophenyl substituent at the second position of the benzimidazole ring exhibited a 57% inhibition of lipid peroxidation levels. nih.gov While the hydroxymethyl group in this compound contains a hydroxyl moiety, its specific in vitro antioxidant activity and its effects on ROS modulation in cancer cells have not been reported.
Structure-Activity Relationship (SAR) Studies for Anticancer Potential
The anticancer activity of benzimidazole derivatives is highly dependent on their substitution pattern. Key SAR insights for this class of compounds include:
Position and Nature of Substituents: The presence of electron-withdrawing groups, such as bromine, on the benzimidazole ring is often associated with enhanced anticancer activity. The position of the substituent is also critical, with substitutions at the 4, 5, 6, and 7 positions influencing the biological effect.
Substituents at the 2-position: Modifications at this position can significantly impact the compound's interaction with target enzymes or receptors. The hydroxymethyl group in this compound could potentially form hydrogen bonds with target proteins.
A comprehensive SAR study specifically for this compound and its close derivatives concerning their anticancer potential has not been found in the reviewed scientific literature.
In Vitro Antiviral Research on this compound Derivatives
Derivatives of benzimidazole have demonstrated significant potential as antiviral agents in laboratory settings. Research has particularly focused on their efficacy against Human Cytomegalovirus (HCMV), a member of the herpesvirus family that can cause severe disease in immunocompromised individuals.
In vitro studies have elucidated that certain benzimidazole nucleoside derivatives are potent and selective inhibitors of HCMV replication. nih.gov While specific studies on this compound are not extensively detailed in available literature, research on structurally related bromo-substituted benzimidazoles, such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB), provides insight into potential mechanisms of action. nih.gov
One established mechanism involves the inhibition of viral DNA processing and maturation. nih.gov For instance, BDCRB acts late in the viral replication cycle, effectively blocking the cleavage of viral DNA concatemers into monomeric genomes, a crucial step for packaging into new virions. nih.gov Another distinct mechanism observed with other benzimidazole derivatives, such as maribavir (B1676074), is the prevention of viral DNA synthesis and the nuclear egress of viral capsids. nih.gov Time-of-addition studies have been instrumental in differentiating these mechanisms, demonstrating that some analogs lose their antiviral activity at later stages of the replication cycle, consistent with an effect on DNA maturation. nih.gov
These findings suggest that derivatives of this compound could potentially interfere with HCMV replication through similar pathways, although direct experimental evidence is required for confirmation.
The antiviral activity of benzimidazole derivatives is often mediated by their interaction with specific viral proteins. A key target identified for some benzimidazole nucleosides that inhibit HCMV is the UL97 protein kinase. nih.gov Mutations within the gene encoding this protein have been shown to confer resistance to certain benzimidazole compounds, such as maribavir, strongly indicating that pUL97 is a primary target. nih.gov
Furthermore, other viral proteins, including those encoded by the UL27 gene, have also been implicated in the mechanism of action and resistance to some benzimidazole derivatives. nih.gov For compounds like BDCRB that inhibit viral DNA processing, the viral terminase complex, which includes proteins encoded by UL56 and UL89, is the likely target. tmc.edu While the specific viral protein targets of this compound derivatives have not been explicitly identified in the reviewed literature, the established targets for other bromo-benzimidazole compounds provide a strong basis for future investigation.
Table 1: Investigated Antiviral Benzimidazole Derivatives and their Associated Viral Targets
| Compound Class | Example Compound | Virus | Putative Viral Target |
| Bromo-substituted Benzimidazole Nucleosides | BDCRB | Human Cytomegalovirus (HCMV) | Terminase Complex (pUL56, pUL89) |
| Amino-substituted Benzimidazole Nucleosides | Maribavir | Human Cytomegalovirus (HCMV) | pUL97 Protein Kinase, pUL27 |
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. In vitro studies are crucial for understanding the mechanisms of resistance. For benzimidazole derivatives active against HCMV, resistance has been primarily linked to mutations in their specific viral protein targets. nih.gov
For example, HCMV isolates resistant to maribavir frequently harbor mutations in the UL97 protein kinase gene. nih.gov Similarly, resistance to BDCRB has been associated with mutations in the UL89 and UL56 genes, which encode components of the viral terminase. nih.gov
Notably, in vitro studies have demonstrated that HCMV isolates resistant to one class of benzimidazole derivatives may remain susceptible to another that acts via a different mechanism. For instance, HCMV isolates resistant to BDCRB and maribavir were found to be sensitive to other benzimidazole analogs that act earlier in the replication cycle. nih.gov Furthermore, these compounds have shown activity against HCMV strains that are resistant to other classes of antiviral drugs like ganciclovir. nih.gov This highlights the potential of developing novel benzimidazole derivatives, possibly including those from the this compound series, to overcome existing drug resistance.
Exploration of Other Biological Targets and Mechanisms (In Vitro)
Beyond their antiviral properties, the versatile scaffold of benzimidazole allows for the design of molecules that can interact with a wide range of other biological targets.
While direct studies on this compound are limited, the broader class of benzimidazole derivatives has been investigated for the modulation of various enzymes in vitro. For example, certain benzimidazole derivatives have been shown to inhibit SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Spectroscopic and molecular docking studies have been employed to understand the interaction mechanisms, revealing that these compounds can alter the conformation and microenvironment of the enzyme. nih.gov
The benzimidazole structure is also a key feature in compounds designed to interact with cellular receptors. Although specific receptor binding profiles for this compound are not well-documented, related compounds have been synthesized and evaluated for their affinity to various receptors. For instance, benzimidazole-4,7-dione-based derivatives have been developed as antagonists for the P2X3 receptor, an ATP-gated ion channel involved in pain signaling. mdpi.com In another study, 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives have been identified as antagonists of the corticotropin-releasing factor 1 (CRF-1) receptor, a potential target for stress-related disorders. semanticscholar.org These examples underscore the potential for developing this compound derivatives that can selectively bind to and modulate the function of specific cellular receptors.
Mechanistic Insights into Anti-Inflammatory Effects
No specific studies detailing the mechanistic insights into the anti-inflammatory effects of this compound were identified. Research on other benzimidazole derivatives suggests various potential anti-inflammatory mechanisms, such as the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory cascade. ekb.egnih.govresearchgate.net Additionally, some benzimidazoles have been shown to modulate the production of pro-inflammatory cytokines. researchgate.net Without dedicated research on this compound, any discussion of its anti-inflammatory mechanism would be purely speculative and fall outside the scope of this article.
Development of this compound-Based Chemical Probes for Biological Systems
There is no available information in the scientific literature regarding the development or application of this compound as a chemical probe. The development of chemical probes, including fluorescent probes, often leverages the intrinsic properties of a core scaffold, which can be modified to interact with specific biological targets or respond to changes in the cellular environment. nih.govpeeref.comresearchgate.netnih.gov While the benzimidazole core is a common component of such probes, the specific contributions and suitability of the 4-bromo and 2-(hydroxymethyl) substitutions for probe development have not been explored in published research.
Future Directions and Emerging Research Avenues for 4 Bromo 2 Hydroxymethyl Benzimidazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, with a growing emphasis on green and sustainable chemistry. ijpsjournal.comeprajournals.com Future efforts for synthesizing 4-Bromo-2-(hydroxymethyl)benzimidazole and its analogs will likely move away from traditional methods that often involve harsh conditions, toxic solvents, and tedious procedures. nih.goveprajournals.com
Key future directions include:
Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, and solvent-free reaction conditions are becoming increasingly prevalent. eprajournals.commdpi.com Methodologies utilizing renewable feedstocks derived from biomass are also being explored to enhance the sustainability of benzimidazole synthesis. eprajournals.comeprajournals.com
Advanced Catalysis: Research is focusing on the development and application of novel catalysts to improve efficiency and yield. This includes the use of solid acid catalysts like ZrO2–Al2O3, nanomaterial-based catalysts such as Fe3O4@SiO2/collagen, and various Lewis acids which can be recycled and reused, making the process more economical and sustainable. mdpi.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. ijpsjournal.comresearchgate.net
These sustainable methodologies promise to make the synthesis of this compound more efficient, cost-effective, and environmentally friendly. eprajournals.com
Advanced Derivatization for Fine-Tuning Molecular Properties
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov The 4-bromo and 2-hydroxymethyl groups of this compound are prime sites for derivatization to fine-tune its physicochemical and pharmacological properties.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxymethyl group (e.g., through esterification, etherification, or conversion to other functional groups) and the bromo substituent can lead to the discovery of derivatives with enhanced potency and selectivity. nih.govrroij.com SAR studies are crucial for understanding how specific structural changes influence biological activity, aiding in the rational design of new drug candidates. nih.govnih.gov
Modulation of Physicochemical Properties: Derivatization can be employed to optimize key drug-like properties such as solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while strategic modifications can protect the molecule from rapid metabolic degradation.
Bioisosteric Replacement: The bromine atom can be replaced with other functional groups (e.g., -CF3, -CN, or other heterocyclic rings) to explore new chemical space and potentially discover compounds with novel biological activities or improved safety profiles.
The following table illustrates potential derivatization strategies and their expected impact on molecular properties.
| Modification Site | Derivative Type | Potential Impact on Properties | Relevant Research Focus |
|---|---|---|---|
| 2-(hydroxymethyl) group | Esters, Ethers, Amines | Enhanced lipophilicity, altered binding interactions, prodrug potential | Antiviral, Anticancer, Anti-inflammatory agents rroij.combiotech-asia.org |
| 4-Bromo group | Suzuki Coupling Products | Introduction of aryl/heteroaryl groups, modulation of electronic properties | Kinase inhibitors, Receptor antagonists researchgate.net |
| Benzene (B151609) Ring | Introduction of F, Cl, NO2 | Altered metabolic stability, modified receptor binding affinity | Antimicrobial, Antiparasitic agents |
Rational Design and Synthesis of High-Performance Coordination Complexes with Diverse Applications
Benzimidazole and its derivatives are excellent ligands for forming stable coordination compounds with various transition metal ions. mdpi.comresearchgate.net These metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.govroyalsocietypublishing.org The this compound ligand, with its nitrogen and oxygen donor atoms, is well-suited for creating novel coordination complexes.
Emerging research avenues include:
Anticancer Metallodrugs: There is a significant interest in developing non-platinum-based anticancer agents to overcome the limitations of drugs like cisplatin. royalsocietypublishing.org Coordination complexes of zinc, copper, cobalt, and silver with benzimidazole derivatives have shown promising cytotoxic activity against various cancer cell lines. mdpi.comroyalsocietypublishing.org Future work will involve synthesizing and evaluating complexes of this compound for their potential as multi-targeted anticancer agents. royalsocietypublishing.org
Catalytic Applications: Metal complexes of benzimidazoles have found applications in catalysis for various organic transformations. researchgate.net The specific electronic and steric properties imparted by the 4-bromo and 2-hydroxymethyl substituents could be harnessed to design catalysts with unique reactivity and selectivity.
Optical and Material Science: Some benzimidazole-metal complexes possess interesting photoluminescence properties, suggesting potential applications in optical materials and sensors. researchgate.net
Integration with Advanced Computational and Machine Learning Methodologies for Predictive Modeling
The integration of computational tools in drug discovery is accelerating the process of identifying and optimizing new therapeutic agents. researchgate.netresearchgate.net For this compound, these methodologies can provide valuable insights and guide experimental work.
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models can be developed to correlate the structural features of this compound derivatives with their biological activities and physicochemical properties. doi.org This allows for the prediction of the potency and drug-likeness of virtual compounds before their synthesis.
Machine Learning (ML) Models: ML algorithms like random forest, k-nearest neighbor, and gradient boosting can be trained on existing data from benzimidazole derivatives to build predictive models for various properties, such as anti-corrosion efficiency or biological activity. doi.orgresearchgate.netdinus.ac.id These models can rapidly screen large virtual libraries of derivatives to identify the most promising candidates for synthesis and testing. dinus.ac.id
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes of this compound and its derivatives to specific biological targets. biotech-asia.org This provides a molecular-level understanding of the mechanism of action and helps in the rational design of more potent and selective inhibitors. dovepress.com
| Computational Method | Application for this compound | Potential Outcome |
| Machine Learning (ML) | Predict biological activity and properties of novel derivatives. doi.org | Prioritization of synthetic targets, accelerated discovery. researchgate.net |
| QSAR/QSPR | Establish relationships between chemical structure and activity/properties. doi.org | Design of molecules with optimized potency and pharmacokinetics. |
| Molecular Docking | Predict binding interactions with specific protein targets. biotech-asia.org | Elucidation of mechanism of action, guide for lead optimization. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Understanding of binding stability and conformational changes. |
Uncovering Unexplored Biological Targets and Mechanisms at the Molecular Level (in vitro)
The benzimidazole scaffold is known to interact with a wide range of biological targets, including enzymes and receptors. nih.govisca.me While the broad pharmacological potential is established, the specific molecular targets for many derivatives, including this compound, remain to be fully elucidated.
Future in vitro research should focus on:
Target Identification: Employing techniques like affinity chromatography, chemical proteomics, and phenotypic screening to identify the specific proteins or enzymes that this compound interacts with in various disease models.
Mechanism of Action Studies: Once a target is identified, detailed enzymatic assays and biophysical studies can be conducted to understand the precise mechanism of inhibition or modulation. nih.gov For example, studies could investigate if the compound acts as a competitive, non-competitive, or allosteric inhibitor of a particular enzyme.
Exploring Novel Therapeutic Areas: Benzimidazole derivatives have shown a wide spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. isca.menih.govresearchgate.net Systematic in vitro screening of this compound against a diverse panel of biological targets could uncover novel therapeutic applications. For instance, its potential as an inhibitor of targets like α-amylase for diabetes or various kinases in cancer could be explored. nih.govnih.gov
Design of Multi-Targeted Ligands for Complex Biological Systems
Many complex diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, involve multiple pathological pathways. nih.govrsc.org The "one-compound-one-target" paradigm has often proven insufficient for treating such multifactorial diseases. nih.gov The design of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, is an emerging and attractive therapeutic strategy. researchgate.net
The benzimidazole scaffold is considered an ideal starting point for the design of multi-targeted ligands due to its ability to be appropriately substituted to modulate diverse receptors and enzymes. nih.gov Future research on this compound could focus on:
Hybrid Molecule Design: The structural versatility of this compound allows for the incorporation of other pharmacophores into its structure. researchgate.net This can be achieved by linking it to another known active molecule to create a hybrid compound capable of hitting two distinct targets simultaneously.
Polypharmacology for Complex Diseases: For diseases like Alzheimer's, where factors like cholinesterase activity and amyloid aggregation are involved, a multi-target approach is highly desirable. rsc.orgnih.gov Derivatives of this compound could be rationally designed to inhibit key enzymes while also modulating other disease-relevant pathways.
Tackling Drug Resistance: In infectious diseases and cancer, the development of drug resistance is a major challenge. Multi-target ligands can be advantageous as it is more difficult for pathogens or cancer cells to simultaneously develop resistance to a drug that acts on multiple targets.
The exploration of these future directions will undoubtedly unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-Bromo-2-(hydroxymethyl)benzimidazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions. For example, microwave-assisted synthesis using substituted o-phenylenediamines and brominated aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) under acidic conditions (e.g., glacial acetic acid) significantly reduces reaction time and improves yield compared to traditional reflux methods . Key steps include solvent selection (e.g., ethanol for solubility), stoichiometric control of reactants, and purification via recrystallization .
Q. How can spectroscopic and crystallographic techniques characterize the structure of this compound?
- Methodology :
- FTIR and UV-Vis : Identify functional groups (e.g., hydroxyl, benzimidazole ring) and electronic transitions. For DNA interaction studies, UV-Vis can detect hypochromic shifts and binding constants .
- X-ray crystallography : Resolve molecular geometry, bond lengths, and intermolecular interactions (e.g., Br⋯Br contacts, hydrogen bonds). Disorder in crystal structures requires refinement using software like SHELXL .
- NMR : Assign proton environments (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm) and confirm substitution patterns .
Q. What are the basic biological activities of this compound derivatives?
- Methodology :
- In vitro assays : Screen for ACE inhibition using enzyme activity assays (e.g., inhibition >70% at 20 μg/mL for antihypertensive activity) .
- DNA binding studies : Use UV-Vis and viscosity measurements to confirm intercalation (e.g., binding constant ) .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO energies to predict charge transfer and reactivity. B3LYP/6-311+G(d,p) level optimizes geometries and correlates with experimental FTIR/UV-Vis data .
- Molecular docking : Simulate binding poses with targets like hPreP (for Alzheimer’s disease). Bromine substitution enhances hydrophilic interactions in the enzyme’s active site, as shown in docking scores and proteolytic activity assays .
Q. What strategies resolve contradictions in crystallographic data for brominated benzimidazoles?
- Methodology :
- Disorder modeling : Use SHELXL to refine disordered thiophene or bromobenzyl groups by splitting atomic positions and applying restraints .
- Validation tools : Apply checkCIF/PLATON to identify geometric outliers and ensure data reproducibility .
Q. How do substituents on the benzimidazole core influence pharmacological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, bromo) at positions 4 or 5 to enhance ACE or hPreP inhibition. Replace hydroxymethyl with pyridinyl groups to improve membrane permeability .
- In vitro selectivity assays : Compare IC50 values against off-target enzymes (e.g., fluoro/methoxy substitutions reduce hPreP activity, while bromo retains specificity) .
Q. What experimental challenges arise in studying the compound’s interaction with biomacromolecules?
- Methodology :
- Competitive binding assays : Use ethidium bromide displacement to quantify DNA intercalation efficiency. Control ionic strength to distinguish electrostatic vs. intercalative binding .
- Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes at high resolution, requiring stable co-crystals and synchrotron radiation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
